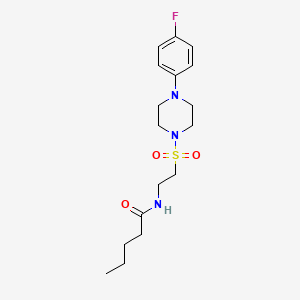

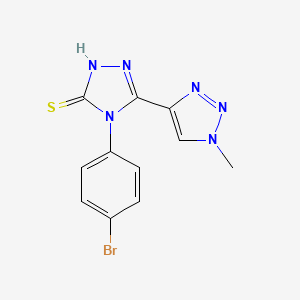

![molecular formula C19H17N3O4 B2606202 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171036-21-7](/img/structure/B2606202.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It’s part of a class of compounds that have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane with an alkylating agent (RX) in ethanol . Sodium borohydride is added in parts with continuous stirring .Molecular Structure Analysis

The molecular structure of the compound has been determined using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of the compound are reported .Chemical Reactions Analysis

The compound has been characterized by elemental analysis and various spectroscopic techniques . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Applications De Recherche Scientifique

Conformational Analysis

- The compound's structure and conformation have been studied for their potential applications in pharmaceutical development. For instance, the orientation of different planar fragments like the imidazol group, benzyl group, and acetamide fragment can influence the compound's properties and interactions (Benznidazole et al., 2018).

Synthesis and Antioxidant Activities

- Novel derivatives of 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, which may include structures similar to the compound , have been synthesized and evaluated for antioxidant activities. Such research is vital for developing new antioxidants and understanding their mechanisms (Alp et al., 2015).

Synthesis of Heterocyclic Derivatives

- The compound is involved in the synthesis of various heterocyclic derivatives. These derivatives can have significant applications in medicinal chemistry, such as potential anticonvulsant properties (Nath et al., 2021).

Palladium-Catalyzed Syntheses

- Research has explored the use of palladium-catalyzed oxidative aminocarbonylation-cyclization reactions involving derivatives of the compound, which can lead to new methods for synthesizing pharmaceutically relevant molecules (Gabriele et al., 2006).

Antitumor Activity

- Derivatives of the compound have been investigated for their antitumor activity, offering insights into new cancer therapies (Yurttaş et al., 2015).

Peptidoglycan Derivatives Synthesis

- The synthesis of certain peptidoglycan derivatives involving related structures has been studied for their potential as adjuvant activities, which is crucial in vaccine development (Merser et al., 1975).

Antibacterial Agents

- Synthesis of acetamide derivatives with antibacterial properties has been explored, contributing to the development of new antibacterial drugs (Ramalingam et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-12-2-4-13(5-3-12)10-18-21-22-19(26-18)20-17(23)9-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTKFVWBYFFGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

![2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606128.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide](/img/structure/B2606131.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)

![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)